Mitiglinide Acyl-beta-D-glucuronide is a glucuronide metabolite derived from the antidiabetic drug mitiglinide, which is used to manage type 2 diabetes mellitus. This compound plays a significant role in the pharmacokinetics of mitiglinide, particularly in its metabolism and elimination pathways. The glucuronidation process involves conjugation with glucuronic acid, enhancing the solubility and excretion of the parent drug.
Mitiglinide is primarily synthesized and utilized in pharmaceutical applications to control postprandial blood glucose levels. The acyl-beta-D-glucuronide form is produced through metabolic processes involving UDP-glucuronosyltransferases, which facilitate the conjugation of the drug with glucuronic acid.
Mitiglinide Acyl-beta-D-glucuronide belongs to the class of acyl glucuronides, which are formed by the glucuronidation of carboxylic acids. This classification is crucial for understanding its biochemical behavior and interaction with biological systems.
The synthesis of Mitiglinide Acyl-beta-D-glucuronide typically involves enzymatic or chemical methods that promote glucuronidation. The process can be summarized as follows:
The synthesis can be performed under controlled conditions to optimize yield and purity. For example, using specific substrates and reaction conditions can enhance the formation of desired anomers (beta or alpha) during glycosylation.
The molecular formula for Mitiglinide Acyl-beta-D-glucuronide is , indicating a complex structure comprising a mitiglinide moiety linked to a glucuronic acid unit.
Mitiglinide Acyl-beta-D-glucuronide undergoes various chemical reactions typical for acyl glucuronides, including hydrolysis and potential interactions with other biomolecules.
The mechanism by which Mitiglinide Acyl-beta-D-glucuronide exerts its effects involves:
Studies indicate that this metabolite does not possess significant hypoglycemic activity compared to its parent compound but plays a crucial role in its pharmacokinetics .
Mitiglinide Acyl-beta-D-glucuronide is primarily used in pharmacological studies to understand the metabolism of mitiglinide and its potential interactions within biological systems. It serves as a reference standard in analytical chemistry for developing assays related to drug metabolism and pharmacokinetics .
Mitiglinide (MGN) undergoes carboxyl-linked glucuronidation, a phase II biotransformation where glucuronic acid conjugates with the carboxylic acid functional group of the parent molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), utilizing uridine 5′-diphosphoglucuronic acid (UDPGA) as the cofactor. The resulting metabolite, Mitiglinide acyl-β-D-glucuronide, exhibits a molecular mass of 492.38 Da ([M + H]⁺), confirmed by LC-MS/MS analysis. Fragmentation yields a diagnostic ion at m/z 316.46, corresponding to the aglycone moiety after loss of glucuronic acid (176 Da) [1] [3]. Structural characterization confirms an ester bond formation at the carboxyl group of MGN’s benzylbutyric acid side chain, distinguishing it from O- or N-linked glucuronides [6]. This conjugation enhances hydrophilicity, facilitating biliary and renal excretion. The reaction follows nucleophilic substitution kinetics, where the carboxylate anion of MGN attacks the C1 carbon of UDPGA, forming a β-configuration glucuronide [1].
Table 1: Structural Attributes of Mitiglinide Acyl-β-D-glucuronide
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₃NO₉ |
Molecular Weight | 491.53 g/mol |
Glucuronide Bond Type | Carboxyl (acyl) linkage |
Diagnostic MS/MS Fragment | m/z 316.46 (aglycone) |
HPLC Retention Time | 5.4 min |
Human UGT isoforms UGT1A3 and UGT2B7 are principally responsible for MGN carboxyl-glucuronidation. Screening using recombinant UGT isoforms expressed in baculovirus-insect cells revealed that UGT1A3 exhibits the highest catalytic activity, followed by UGT2B7. Other isoforms (UGT1A1, UGT1A4, UGT1A6, UGT1A9) display negligible activity [1] [3]. Enzyme kinetics demonstrate that UGT1A3 has a Km of 0.98 mM, indicating moderate substrate affinity, while UGT2B7 shows a lower affinity (Km = 1.24 mM). The intrinsic clearance (Vₘₐₓ/Kₘ) of UGT1A3 exceeds that of UGT2B7 by 1.8-fold, establishing UGT1A3 as the dominant contributor [1].
Correlation analyses using human liver microsomes (HLMs) support these findings: MGN glucuronidation strongly correlates with quercetin glucuronidation (r² = 0.806), a probe substrate for UGT1A3, and diclofenac glucuronidation (r² = 0.704), a UGT2B7 substrate [3]. Inhibition studies further validate isoform specificity: quercetin (UGT1A3 inhibitor) reduces MGN glucuronidation by 75%, while diclofenac (UGT2B7 inhibitor) suppresses activity by 60% [1]. Unlike repaglinide (metabolized by CYP2C8 and UGTs), MGN undergoes minimal cytochrome P450-mediated metabolism, making UGTs its primary clearance pathway [7].
Table 2: Kinetic Parameters of Recombinant UGT Isoforms for Mitiglinide Glucuronidation
UGT Isoform | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | Vₘₐₓ/Kₘ (mL/min/mg) |
---|---|---|---|
UGT1A3 | 0.98 | 8.7 | 8.9 |
UGT2B7 | 1.24 | 6.2 | 5.0 |
Mitiglinide glucuronidation exhibits marked species-dependent kinetics across mammals. Hepatic microsomes from rabbits show the highest affinity (Kₘ = 0.202 mM), followed by rats (Kₘ = 0.382 mM), humans (Kₘ = 0.521 mM), and dogs (Kₘ = 1.164 mM). Conversely, metabolic capacity (Vₘₐₓ/Kₘ) follows the order: rabbit > dog > rat > human, indicating humans have the lowest catalytic efficiency [1] [3]. This variability arises from differences in UGT expression and catalytic residues across species. For instance, rabbit UGTs exhibit higher turnover numbers for carboxyl-containing substrates, while canine enzymes show lower substrate affinity [5].
Extrahepatic glucuronidation of MGN is negligible. Intestinal and renal microsomes exhibit <5% of hepatic activity due to low expression of UGT1A3/2B7 in these tissues [2]. This contrasts with drugs like raltegravir (HIV integrase inhibitor), where renal UGT1A9 contributes significantly to clearance [2]. Such disparities highlight the tissue-specific roles of UGTs and underscore that MGN metabolism is predominantly hepatic.
Table 3: Species Variability in Mitiglinide Glucuronidation Kinetics (Hepatic Microsomes)
Species | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | Vₘₐₓ/Kₘ (mL/min/mg) |
---|---|---|---|
Rabbit | 0.202 | 12.5 | 61.9 |
Dog | 1.164 | 24.8 | 21.3 |
Rat | 0.382 | 6.4 | 16.8 |
Human | 0.521 | 4.1 | 7.9 |
Human liver microsomes (HLMs) metabolize MGN with Michaelis-Menten kinetics, yielding a Kₘ of 0.521 ± 0.08 mM and Vₘₐₓ of 4.1 ± 0.3 nmol/min/mg. The intrinsic clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ) is 7.9 mL/min/mg, aligning with in vivo data showing MGN’s rapid elimination [1] [3]. Comparative studies using recombinant enzymes confirm similar kinetics: recombinant UGT1A3 (Kₘ = 0.98 mM) and UGT2B7 (Kₘ = 1.24 mM) mirror HLM parameters, validating their role in physiological metabolism [1].
Interspecies differences in kinetics influence preclinical models. Rabbit microsomes exhibit 5-fold higher CLᵢₙₜ than humans, making them poor predictors of human clearance. Conversely, rat and dog models show intermediate CLᵢₙₜ values (16.8 and 21.3 mL/min/mg, respectively) [1] [5]. Notably, cynomolgus monkeys display sigmoidal kinetics for N-glucuronidation of structurally similar compounds, but MGN (carboxyl-glucuronide) follows hyperbolic kinetics across species, suggesting distinct enzyme interactions [5]. These insights are critical for translating in vitro data to clinical settings.
Table 4: Comparative Kinetic Parameters of Mitiglinide Glucuronidation
System | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | CLᵢₙₜ (Vₘₐₓ/Kₘ) |
---|---|---|---|
Human Liver Microsomes | 0.52 | 4.1 | 7.9 |
Recombinant UGT1A3 | 0.98 | 8.7 | 8.9 |
Recombinant UGT2B7 | 1.24 | 6.2 | 5.0 |
Rat Liver Microsomes | 0.38 | 6.4 | 16.8 |
Rabbit Liver Microsomes | 0.20 | 12.5 | 61.9 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1